3-chloro-2-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
Description
3-Chloro-2-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom (position 3) and a methyl group (position 2). The sulfonamide group (-SO₂NH-) is linked to a pyrazine-pyridine hybrid moiety, where the pyrazin-2-yl unit is substituted with a pyridin-4-yl group at position 2.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-12-14(18)3-2-4-16(12)25(23,24)22-11-15-17(21-10-9-20-15)13-5-7-19-8-6-13/h2-10,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVULKXUVBFXCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-2-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and antibacterial effects, supported by data tables and case studies.
The compound has the following chemical formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClN4O3S |
| Molecular Weight | 390.8 g/mol |
| CAS Number | 2097863-81-3 |
The biological activity of this compound primarily stems from its interaction with specific enzymes and cellular pathways:
-
Enzyme Inhibition :
- The compound has shown significant inhibitory effects on carbonic anhydrase IX (CA IX), with an IC50 ranging from 10.93 to 25.06 nM, indicating a strong selectivity over CA II (IC50 = 1.55–3.92 μM) .
- This selectivity is crucial for developing targeted therapies for conditions such as cancer, where CA IX is often overexpressed.
-
Cellular Uptake and Apoptosis Induction :
- In studies involving MDA-MB-231 breast cancer cells, the compound induced apoptosis significantly, with a 22-fold increase in annexin V-FITC positive cells compared to control groups .
- The mechanism involves disrupting cellular homeostasis and promoting programmed cell death, which is vital for effective cancer treatment.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- Inhibition Against Bacterial Strains :
- It demonstrated significant inhibition against Staphylococcus aureus at a concentration of 50 μg/mL, achieving an inhibition rate of approximately 80.69% compared to the positive control .
- Additionally, it showed promising anti-biofilm activity against Klebsiella pneumoniae, with inhibition rates of 79.46% and 77.52% for two different analogues .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Cancer Cell Lines :
- Antimicrobial Activity Assessment :
Data Summary
The following table summarizes key findings regarding the biological activity of the compound:
| Activity Type | Target | IC50/Effectiveness |
|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase IX | 10.93–25.06 nM (selective) |
| Apoptosis Induction | MDA-MB-231 Cells | 22-fold increase in apoptotic cells |
| Antibacterial Activity | Staphylococcus aureus | 80.69% inhibition at 50 μg/mL |
| Anti-biofilm Activity | Klebsiella pneumoniae | Up to 79.46% inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on molecular architecture , physicochemical properties , and inferred biological relevance .
Sulfonamide vs. Benzamide Derivatives
- Target Compound : Features a sulfonamide (-SO₂NH-) linker, which enhances acidity (pKa ~10–11) and aqueous solubility compared to benzamides. The pyrazine-pyridine hybrid moiety may facilitate π-π stacking interactions in biological targets .
- 3-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide () : Replaces the sulfonamide with a benzamide (-CONH-) group, reducing solubility but increasing lipophilicity (logP). The pyrimidine ring (two nitrogen atoms at positions 1 and 3) offers distinct hydrogen-bonding capabilities compared to pyrazine (nitrogens at positions 1 and 4) .
- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () : Incorporates a piperazine-carboxamide scaffold with a trifluoromethyl group, which improves metabolic stability and membrane permeability compared to sulfonamides .
Heterocyclic Moieties
- Pyrazine-Pyridine Hybrid (Target Compound) : The pyrazine ring (six-membered, two nitrogen atoms at 1,4 positions) paired with pyridine (six-membered, one nitrogen) may enhance binding to targets requiring planar heteroaromatic interactions, such as kinase ATP-binding pockets.
- Triazolo-Pyridine Derivatives () : Compounds like 2-[(1S)-1-cyclohexylethoxy]-N-(3-methoxypyrazin-2-yl)-5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide feature a triazolo-pyridine system, which introduces conformational rigidity and may improve selectivity for helical kinase domains .
Substituent Effects
- Fluorophenyl and Trifluoromethyl Groups () : Fluorine substituents in (5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) and (trifluoromethyl) improve bioavailability and resistance to oxidative degradation .
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
